molecular formula C16H21Cl3N2O3S B11711750 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester

2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester

Cat. No.: B11711750
M. Wt: 427.8 g/mol
InChI Key: IDAFCHSLEMRJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-isobutyrylamine with ethylamine to form an intermediate, which is then reacted with 4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester under specific conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trichloro-1-(3-methylbenzoylamino)-ethylamino)-benzoic acid methyl ester
  • 2-(2,2,2-Trichloro-1-tetradecanoylamino-ethylamino)-benzoic acid methyl ester

Uniqueness

Compared to similar compounds, 2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties. These unique properties can make it more suitable for certain applications, such as specific therapeutic uses or specialized industrial processes .

Properties

Molecular Formula

C16H21Cl3N2O3S

Molecular Weight

427.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H21Cl3N2O3S/c1-8(2)12(22)20-15(16(17,18)19)21-13-11(14(23)24-3)9-6-4-5-7-10(9)25-13/h8,15,21H,4-7H2,1-3H3,(H,20,22)

InChI Key

IDAFCHSLEMRJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.